molecular formula C15H16N2OS2 B2772944 2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-07-3

2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2772944
CAS No.: 877619-07-3
M. Wt: 304.43
InChI Key: DESGADYOKOQPIG-UHFFFAOYSA-N
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Description

2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound has emerged as a key pharmacological tool for investigating the role of Toll-like receptor (TLR) and IL-1 receptor family signaling in inflammatory and autoimmune diseases, as well as in oncology. Its mechanism of action involves targeting the kinase activity of IRAK4, thereby blocking downstream NF-κB and MAPK signaling pathways that drive the production of pro-inflammatory cytokines. Research indicates its significant value in studying oncogenic signaling in hematologic malignancies like myelodysplastic syndrome and acute myeloid leukemia (AML) , where chronic innate immune signaling can promote cancer cell survival. The phenethyl and methylthio substituents on the thienopyrimidinone core are critical for its high binding affinity and selectivity profile. This inhibitor is primarily used in preclinical research to dissect IRAK4-dependent mechanisms and to evaluate the therapeutic potential of IRAK4 inhibition for conditions such as rheumatoid arthritis, lupus, and various leukemias.

Properties

IUPAC Name

2-methylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-15-16-12-8-10-20-13(12)14(18)17(15)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESGADYOKOQPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[3,2-d]pyrimidine core, which is functionalized with a methylthio group at the 2-position and a phenethyl group at the 3-position. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory or anticancer activities .

Biological Activity

2-(Methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C₁₀H₁₃N₂OS₂
  • Molecular Weight : 227.36 g/mol
  • CAS Number : 139297-07-7

Antimicrobial Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests a potential mechanism for treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In a series of experiments involving various cancer cell lines (e.g., breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation. The underlying mechanism appears to involve the modulation of cell cycle proteins and activation of caspases .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interactions : The compound may interact with various receptors implicated in pain and inflammation responses.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsSignificant inhibition observed against S. aureus and E. coli.
Anti-inflammatory ResearchAssess cytokine productionReduced TNF-alpha and IL-6 levels in macrophage cultures.
Cancer Cell Line StudyInvestigate anticancer effectsInduced apoptosis in breast and colon cancer cells; affected cell cycle regulation.

Q & A

Q. What techniques identify metabolic pathways and reactive intermediates?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for phase I/II metabolites .
  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to trace metabolic fate in vivo .
  • Reactive Trapping : Use glutathione (GSH) adducts to detect electrophilic intermediates .

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